molecular formula C26H25N3O2 B6007612 (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile

(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile

Cat. No.: B6007612
M. Wt: 411.5 g/mol
InChI Key: XLVHIYKRYMFUTM-UZYVYHOESA-N
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Description

(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of naphthalene derivatives and contains a piperazine moiety, which is often associated with biological activity.

Properties

IUPAC Name

(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-2-31-25-13-12-20-8-6-7-11-23(20)24(25)18-21(19-27)26(30)29-16-14-28(15-17-29)22-9-4-3-5-10-22/h3-13,18H,2,14-17H2,1H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVHIYKRYMFUTM-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Naphthalene Derivative Formation: The initial step involves the formation of the naphthalene derivative by ethoxylation of naphthalene.

    Piperazine Introduction:

    Carbonylation: The compound is then subjected to carbonylation to introduce the carbonyl group.

    Nitrile Formation: Finally, the nitrile group is introduced through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with amine or alkane groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for drug development due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

  • (Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
  • (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile

Comparison:

  • Structural Differences: The presence of different substituents on the naphthalene or piperazine rings can significantly alter the compound’s properties.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, making each compound unique in its potential applications.
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different chemical reactions.

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